molecular formula C31H39F3N3NaO10 B1681672 Silodosin glucuronide sodium CAS No. 879292-24-7

Silodosin glucuronide sodium

Cat. No. B1681672
CAS RN: 879292-24-7
M. Wt: 693.6 g/mol
InChI Key: SSXDGVSHJRFUEJ-XNUWQVEGSA-M
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Description

Silodosin glucuronide sodium is an active metabolite of the α1A-adrenergic receptor antagonist silodosin . It is formed from silodosin by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7 . The molecular formula of Silodosin glucuronide sodium is C31H39F3N3NaO10 .


Synthesis Analysis

The first chemical synthesis of silodosin glucuronide involved the incorporation of a glucuronosyl unit onto silodosin . This process led to either an undesired orthoester or a complex mixture under standard glycosylation conditions . The problematic O-glycosylation was attributed to the presence of multiple basic groups that could neutralize the acidic activators, decrease the nucleophilicity of a hydroxy group via hydrogen bond, or even facilitate acyl migration side reactions . Success was eventually achieved by using perbenzoylated d-glucuronosyl N-phenyltrifluroacetimidate (PTFA) as a donor in combination with a procedure of sequential addition of TMSOTf .


Molecular Structure Analysis

The molecular structure of Silodosin glucuronide sodium is complex, with a molecular weight of 693.6 g/mol . It contains multiple functional groups, including a glucuronosyl unit, a trifluoroethoxy group, and an indolin-1-yl group .


Chemical Reactions Analysis

The key chemical reaction in the formation of silodosin glucuronide is the O-glycosylation of silodosin . This involves the coupling of a glucuronosyl selectively to the primary hydroxyl group of the silodosin moiety .

Scientific Research Applications

Analytical Method Development for Estimation in Human Plasma

A study by S. Nair, P. Ravikumar, and Denish C. Karia (2017) developed and validated high-performance LCMS methods for the estimation of Silodosin and Silodosin β-D-Glucuronide in human plasma. The analytical methods were aimed at routine analysis of these compounds, providing a novel, rapid, precise, and economical approach for their estimation in API method in LCMS. This advancement supports the pharmacokinetic and clinical research of Silodosin and its metabolites, offering a reliable tool for measuring these compounds in human studies (Nair, Ravikumar, & Karia, 2017).

Synthesis Challenges and Solutions

Jun Zhou et al. (2017) highlighted the synthetic challenges associated with Silodosin glucuronide, focusing on the problematic O-glycosylation of a nitrogen-containing molecule like Silodosin. The study successfully synthesized Silodosin glucuronide and its deuterated counterpart, overcoming the challenges by finely tuning the reaction conditions. This synthesis is significant for producing metabolites for further pharmacological and toxicological studies, offering insights into the metabolic pathways and potential biological effects of Silodosin (Zhou et al., 2017).

Metabolic Investigation in Vivo

C. Vishnuvardhan and colleagues (2016) conducted an in vivo metabolic investigation of Silodosin using UHPLC-QTOF-MS/MS, identifying 13 phase I and six phase II metabolites in rat urine. This study provided comprehensive insights into the metabolic fate of Silodosin in vivo, including the identification of glucuronide and other metabolites. The findings contribute to the understanding of Silodosin's pharmacokinetics and its metabolic profile in biological systems, which is crucial for assessing its efficacy and safety (Vishnuvardhan et al., 2016).

Pharmacokinetics and Genetic Influences

A study by Zi-ning Wang et al. (2013) explored the influence of various genetic polymorphisms on the pharmacokinetics of Silodosin in healthy Chinese volunteers. The research examined how genetic variations affect the metabolism and exposure of Silodosin, providing valuable information on personalized medicine and the optimization of therapeutic strategies based on genetic profiles (Wang et al., 2013).

Preparation and Quality Control

Hui Liu, Fei-jie Lv, and Yuan Liu (2019) focused on the improved preparation of Silodosin, addressing the control of impurities in its synthesis. The optimization of the synthetic route ensures the high quality of Silodosin, minimizing the formation of process-related impurities and degradation products. This research is crucial for the pharmaceutical manufacturing of Silodosin, ensuring the safety and efficacy of the drug (Liu, Lv, & Liu, 2019).

Mechanism of Action

Target of Action

Silodosin glucuronide sodium is an active metabolite of the α1A-adrenergic receptor antagonist silodosin . The primary targets of this compound are the α1A-adrenergic receptors, which are primarily located in the human prostate, bladder base, bladder neck, and prostatic capsule . These receptors regulate smooth muscle tone in these tissues .

Mode of Action

Silodosin glucuronide sodium works by selectively antagonizing the α1A-adrenergic receptors . This selective antagonism leads to the relaxation of the smooth muscle in the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Biochemical Pathways

The major metabolic pathway of silodosin is O-glucuronidation at the primary hydroxyl group via UDP-glucuronosyltransferase-2B7 (UGT2B7) to generate silodosin glucuronide . This glucuronidation process is a key step in the metabolism of many drugs, leading to their inactivation and facilitating their excretion from the body .

Pharmacokinetics

The pharmacokinetics of silodosin and its main metabolites have been evaluated in adult male subjects with and without benign prostatic hyperplasia (BPH) after single and multiple administrations with doses ranging from 0.1 mg to 48 mg per day . The pharmacokinetics of silodosin is linear throughout this dose range . The exposure to the main metabolite in plasma, silodosin glucuronide, at steady-state is about 3-fold that of the parent substance . The elimination half-life of silodosin is 13.3 ± 8.07 hours .

Result of Action

The result of silodosin glucuronide sodium’s action is the improvement of both storage (irritative) and voiding (obstructive) symptoms associated with benign prostatic hyperplasia . By relaxing the lower urinary tract, it alleviates bladder outlet obstruction and improves urinary symptoms .

Action Environment

The action of silodosin glucuronide sodium can be influenced by various environmental factors. For instance, food decreases Cmax by approximately 30%, increases tmax by approximately 1 hour, and has little effect on AUC . Furthermore, the presence of multiple basic groups in the molecule could neutralize the acidic activators, decrease the nucleophilicity of a hydroxy group via hydrogen bond, or even facilitate acyl migration side reactions . These factors can potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

The safety data sheet for Silodosin β-D-Glucuronide Sodium Salt advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Silodosin, the parent compound of Silodosin glucuronide sodium, has been shown to be highly effective in improving not only lower urinary tract symptoms (LUTS) but also urodynamic parameter impairments secondary to benign prostatic hyperplasia (BPH) . Moreover, it has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . These findings suggest potential future directions for the use of Silodosin glucuronide sodium in similar applications.

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXDGVSHJRFUEJ-XNUWQVEGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39F3N3NaO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635398
Record name Sodium 3-{7-carbamoyl-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silodosin glucuronide sodium

CAS RN

879292-24-7
Record name Sodium 3-{7-carbamoyl-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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